molecular formula C3H9ClN2O2 B555649 2,3-Diaminopropanoic acid hydrochloride CAS No. 54897-59-5

2,3-Diaminopropanoic acid hydrochloride

Cat. No. B555649
CAS RN: 54897-59-5
M. Wt: 104,11*36,45 g/mole
InChI Key: SKWCZPYWFRTSDD-UHFFFAOYSA-N
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Scientific Research Applications

Asymmetric Synthesis and Chemical Synthesis

Biological Applications and Biochemistry

  • Biosynthesis of Neurotoxins in Cyanobacteria: Nunn and Codd (2017) explored the biosynthesis of non-encoded diaminomonocarboxylic acids, including 2,3-diaminopropanoic acid, in cyanobacteria, noting their distribution in free and bound forms and their neurotoxic properties (Nunn & Codd, 2017).
  • Inhibitors of AGE and ALE Formation: Audic et al. (2013) synthesized novel 2,3-diaminopropionic acid-based molecules that successfully inhibited glyoxal/methylglyoxal scavengers, AGE, and ALE formation (Audic et al., 2013).

Environmental and Analytical Chemistry

  • Chemosensor for Cyanide Detection: Yong et al. (2018) prepared a chemosensor based on 2,3-diaminophenazine hydrochloride, demonstrating its efficiency in detecting CN− in water and its application in analyzing plant seeds (Yong et al., 2018).
  • Biosynthesis of Antibiotic Components: Lam et al. (2008) studied the biosynthesis of 2,3-diaminobutyric acid, a component of mureidomycin A, in Streptomyces flavidovirens, revealing a novel beta-replacement activity in its formation (Lam et al., 2008).

Medical and Therapeutic Research

  • Cross-Linked Graphene Sponge for Hemostasis: Quan et al. (2016) used 2,3-Diaminopropionic acid to prepare a graphene sponge for hemostasis treatment, highlighting its potential in medical applications (Quan et al., 2016).

properties

IUPAC Name

2,3-diaminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCZPYWFRTSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970223
Record name 3-Aminoalanine--hydrogen chloride (1/1)
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Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name DL-2,3-Diaminopropionic acid monohydrochloride
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Product Name

2,3-Diaminopropanoic acid hydrochloride

CAS RN

54897-59-5, 6018-55-9
Record name Alanine, 3-amino-, hydrochloride (1:1)
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Record name 2,3-Diaminopropionic acid hydrochloride
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Record name Diaminopropionic acid
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Record name 3-Aminoalanine--hydrogen chloride (1/1)
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Record name (±)-2,3-diaminopropionic acid hydrochloride
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Record name 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
R Andruszkiewicz, H Chmara, S Milewski… - Journal of medicinal …, 1987 - ACS Publications
A series of dipeptides with N8 9-(4-methoxyfumaroyl)-L-2, 3-diaminopropanoic acid (FMDP), the irreversible inhibitor of glucosamine-6-phosphate synthetase from bacteria and fungi, …
Number of citations: 54 pubs.acs.org
JS Grossert, RL White - Journal of Mass Spectrometry, 2021 - Wiley Online Library
Protonated members of a homologous series of biologically significant α,ω‐diamino carboxylic acids were subjected to collision induced dissociation (CID). The resulting fragmentation …
KT Sew, HKJ Powell - Journal of the Chemical Society, Dalton …, 1975 - pubs.rsc.org
The oxygenation of cobalt(II) bis(DL-2,3-diaminopropanoate) and bis(L-ornithinate) complexes has been studied in aqueous solution at 25 C. Equilibrium constants are reported for …
Number of citations: 2 pubs.rsc.org
G Cardillo, M Orena, M Penna, S Sandri, C Tomasini - Tetrahedron, 1991 - Elsevier
The synthesis of enantiomerically pure 5-iodomethylimidazolidin-2-ones (3a–c) and (4a–c) is reported, by means of iodocyclisation of allylic tosylureas (2a–c). Starting from pure (3a) …
Number of citations: 51 www.sciencedirect.com
D Koszel, I Łącka, K Kozłowska-Tylingo… - Journal of Enzyme …, 2012 - Taylor & Francis
A series of bis-N,N-(2-hydroxyethyl)glycine (bicine) derivatives, conjugated with an inhibitor of glucosamine-6-phosphate synthase, have been synthesized and their lipophilic and …
Number of citations: 8 www.tandfonline.com
R Andruszkiewicz, T Zieniawa… - Journal of Enzyme …, 2005 - Taylor & Francis
A series of N-acyl peptides 1–9, containing an inhibitor of glucosamine-6-phosphate synthase have been synthesised and tested against Candida strains. N-Acylated peptides inhibit …
Number of citations: 9 www.tandfonline.com
TT Charvat, DJ Lee, WE Robinson… - Bioorganic & medicinal …, 2006 - Elsevier
A series of analogs of the potent HIV-1 integrase (HIV IN) inhibitor chicoric acid (CA) was designed with the intention of ameliorating some of the parent natural product’s undesirable …
Number of citations: 91 www.sciencedirect.com
HMM Bastiaans, JL van der Baan… - The Journal of Organic …, 1997 - ACS Publications
A convergent approach using two key intermediates, segment A [a l-proline-l-α-hydroxy-β-homoarginine-d-phenylalanine (Pro-hArg-d-Phe) tripeptide] and segment B [a vinylogous l-…
Number of citations: 100 pubs.acs.org
JR Piper, GS McCaleb, JA Montgomery… - Journal of medicinal …, 1985 - ACS Publications
Methotrexate (MTX) analogues 27a-c bearing 2, w-diaminoalkanoic acids (ornithine and its two lower homologues) in place of glutamic acid were synthesized by routes proceeding …
Number of citations: 28 pubs.acs.org
R Rajagopalan, RR Kuntz, U Sharma… - The Journal of …, 2002 - ACS Publications
Functionalization of perfluoro aryl azides by bifunctional chelating agents (BFCAs) capable of forming high specific activity complexes with 99m Tc (for γ-imaging) and 188 Re (for …
Number of citations: 32 pubs.acs.org

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